2-Chloro-1-(4-methylphenyl)-1-Propanone
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not available, there are related studies that might be of interest. For instance, a study on the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-methylphenyl)-1-Propanone” is not explicitly mentioned in the sources I have access to .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not explicitly mentioned in the sources I have access to .
Scientific Research Applications
Asymmetric Synthesis
Chiral Intermediate Synthesis : Utilized in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs. Employing Saccharomyces cerevisiae reductase, high enantioselectivity was achieved in the conversion process (Y. Choi et al., 2010).
Ecofriendly Solvent Systems : A study demonstrated the synthesis of (S)-3-chloro-1-phenylpropanol using 2-methyltetrahydrofuran, an environmentally friendly solvent, showing efficient conversion with high yield and enantiomeric excess (Yanjun Tian et al., 2017).
Enzymatic Activity
- Acetylcholinesterase Inhibition : Compounds similar to 2-Chloro-1-(4-methylphenyl)-1-Propanone, like 1-chloro-3-phenoxy-2-propanone, were found to be competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurological research (A. Dafforn et al., 1982).
Chemical Synthesis and Reactions
α-Chlorination of Aryl Ketones : 2-Chloro-1-(4-methylphenyl)-1-Propanone can be involved in the α-chlorination of aryl ketones using manganese(III) acetate, highlighting its role in creating dichloro derivatives (Takehiko Tsuruta et al., 1985).
Fluorinated Chirons Synthesis : The compound is used in creating fluorinated chirons, an essential step in synthesizing various biologically active molecules (A. Arnone et al., 1995).
Photophysical Studies : In photophysics, derivatives of 2-Chloro-1-(4-methylphenyl)-1-Propanone like 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone have been studied for their excited state processes (F. Morlet‐Savary et al., 2008).
Polymer Science
- Polyethylene Films Studies : Research on 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films helps understand the selectivity of radical combinations and the nature of reaction cavities in polymer matrices (U. Bhattacharjee et al., 2004).
Medical Chemistry
- Antimalarial Activity : Derivatives of 2-Chloro-1-(4-methylphenyl)-1-Propanone were synthesized and studied for their potential antimalarial activity, demonstrating significant findings in quantitative structure-activity relationships (L. M. Werbel et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPEHALQVCQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397589 | |
Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methylphenyl)-1-Propanone | |
CAS RN |
69673-92-3 | |
Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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